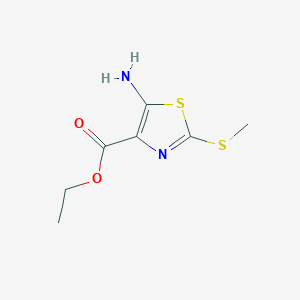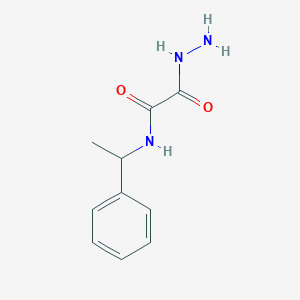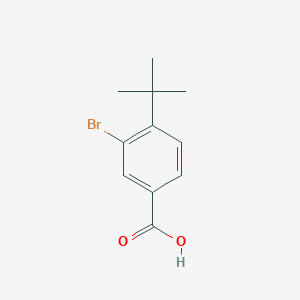
3-Bromo-4-tert-butylbenzoic acid
Vue d'ensemble
Description
3-Bromo-4-tert-butylbenzoic acid is a chemical compound with the molecular formula C11H13BrO2 . It has an average mass of 257.124 Da and a monoisotopic mass of 256.009888 Da .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-tert-butylbenzoic acid consists of 11 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . More detailed structural information may be available in databases like ChemSpider .Physical And Chemical Properties Analysis
3-Bromo-4-tert-butylbenzoic acid has a density of 1.4±0.1 g/cm3, a boiling point of 327.7±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 60.2±3.0 kJ/mol and a flash point of 152.0±25.9 °C .Applications De Recherche Scientifique
Antimicrobial Activity
Hydrazide-hydrazones derived from 4-tert-butylbenzoic acid have shown promising antibacterial activity against Bacillus spp. These compounds exhibited higher activity than common antibiotics like cefuroxime or ampicillin (Łukasz Popiołek & Anna Biernasiuk, 2016).
Structural and Ionization Studies
Research on 2-tert-butylbenzoic acid and 4-tert-butylbenzoic acid revealed insights into steric effects and steric inhibition of resonance, contributing to our understanding of the structural and chemical behavior of these compounds (S. Böhm & O. Exner, 2001).
Self-Assembly and Molecular Arrays
4-Tert-butylbenzoic acid has been instrumental in forming layered molecular arrays through self-assembly with aliphatic diamines. This provides a basis for developing three-dimensional molecular structures with specific hydrogen bonding patterns (R. Armstrong et al., 2002).
Electrochemical Applications
Studies involving 4-tert-butylbenzoic acid in electrochemical reactions, particularly in the context of carbon dioxide fixation and synthesis of complex organic structures, highlight its potential in advanced synthetic applications (Asahi Katayama et al., 2016).
Luminescence Properties
Research into terbium complexes with 4-substituted benzoic acids, including 4-tert-butylbenzoic acid, has illuminated their distinctive luminescence properties, paving the way for their use in photophysical applications (Zheng Yi-bing, 2012).
Safety and Hazards
Mécanisme D'action
Target of Action
It is structurally similar to 4-tert-butylbenzoic acid, which is known to be a potent inhibitor of yeast sirtuin (sir2p) . Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase or deacylase activity, including deacetylase, desuccinylase, demalonylase, demyristoylase and depalmitoylase activity.
Mode of Action
Based on its structural similarity to 4-tert-butylbenzoic acid, it may interact with its targets to form complexes , potentially altering their function and leading to downstream effects.
Pharmacokinetics
It is likely soluble in alcohol and benzene, but insoluble in water , which could impact its bioavailability and distribution.
Result of Action
If it acts similarly to 4-tert-butylbenzoic acid, it may inhibit the activity of sirtuins, leading to changes in cellular processes such as aging, transcription, apoptosis, inflammation, and stress resistance .
Action Environment
The action, efficacy, and stability of 3-Bromo-4-tert-butylbenzoic acid can be influenced by various environmental factors. For instance, its solubility properties suggest that it may be more effective in non-aqueous environments . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and activity .
Propriétés
IUPAC Name |
3-bromo-4-tert-butylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBYNNKZVBDWRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300474 | |
| Record name | 3-bromo-4-tert-butylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-tert-butylbenzoic acid | |
CAS RN |
38473-89-1 | |
| Record name | 38473-89-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137162 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-4-tert-butylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B188930.png)



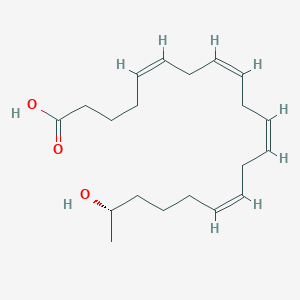
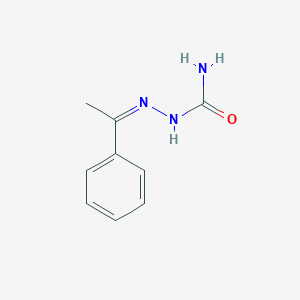


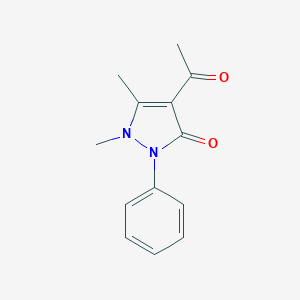


![Ethanone, 1-[5-chloro-2-[(3-fluorophenyl)thio]phenyl]-](/img/structure/B188948.png)
